3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707361-70-3
VCID: VC5282747
InChI: InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H
SMILES: CC1=C(N=CC=C1)OC2CCNCC2.Cl
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

CAS No.: 1707361-70-3

Cat. No.: VC5282747

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72

* For research use only. Not for human or veterinary use.

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride - 1707361-70-3

Specification

CAS No. 1707361-70-3
Molecular Formula C11H17ClN2O
Molecular Weight 228.72
IUPAC Name 3-methyl-2-piperidin-4-yloxypyridine;hydrochloride
Standard InChI InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H
Standard InChI Key BCJIQHAZQYFZSZ-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)OC2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The molecular formula of 3-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is C₁₁H₁₇ClN₂O, with a molecular weight of 228.72 g/mol . The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical chemistry to improve bioavailability.

Structural Elucidation

The compound consists of two primary moieties:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom. The 3-position is substituted with a methyl group (-CH₃), while the 2-position is linked to a piperidin-4-yloxy group.

  • Piperidin-4-yloxy group: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via an ether linkage at the 4-position.

The SMILES notation for the free base is CC1=C(N=CC=C1)OC2CCNCC2 , and the InChIKey is CFIVFYBZJJVTSN-UHFFFAOYSA-N . Protonation of the piperidine nitrogen by hydrochloric acid yields the hydrochloride salt.

Synthesis and Physicochemical Properties

Physicochemical Data

Key properties inferred from structural analogs and computational predictions include:

PropertyValue/DescriptionSource
Predicted Collision Cross Section (Ų)144.4 ([M+H]+), 147.4 ([M-H]-)
SolubilityLikely high in polar solvents (H₂O, DMSO) due to hydrochloride salt
LogPEstimated ~1.5 (moderate lipophilicity)Calc.

The collision cross-section data, obtained via ion mobility spectrometry, suggests a compact molecular geometry in the gas phase .

Applications in Drug Discovery

Lead Optimization

The compound’s structure aligns with medicinal chemistry strategies for CNS drug development:

  • Blood-brain barrier permeability: Moderate logP (~1.5) and molecular weight (<300 Da) favor CNS penetration.

  • Target engagement: Piperidine moieties often interact with amine-binding GPCRs or ion channels.

Preclinical Development Challenges

  • Metabolic stability: Piperidine rings are susceptible to CYP450-mediated oxidation, necessitating structural tweaks (e.g., fluorination) .

  • Toxicity: No cytotoxicity data exist for this compound, but related pyrrolopyridines show low toxicity in VERO cells .

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